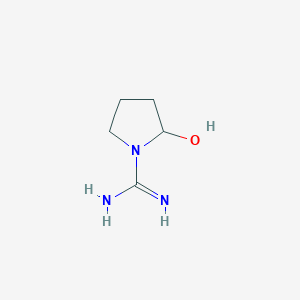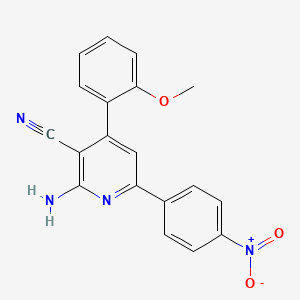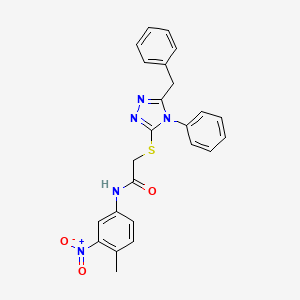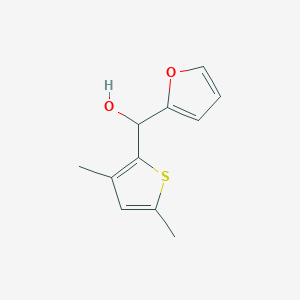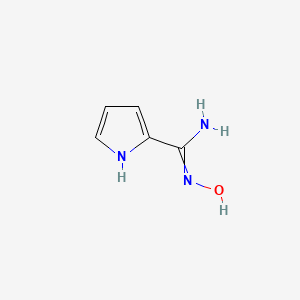
N-Hydroxy-1H-pyrrole-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1H-pyrrole-2-carboximidamide is a heterocyclic compound with the molecular formula C5H7N3O It is characterized by the presence of a pyrrole ring substituted with a hydroxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-1H-pyrrole-2-carboximidamide typically involves the reaction of pyrrole-2-carboximidamide with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions to facilitate the formation of the hydroxy group.
Industrial Production Methods: Industrial production of N-Hydroxy-1H-pyrrole-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: N-Hydroxy-1H-pyrrole-2-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can participate in substitution reactions where the hydroxy or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines.
Scientific Research Applications
N-Hydroxy-1H-pyrrole-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide moiety play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
- N-Hydroxy-4-methoxy-7-methyl-5-indanecarboximidamide
- N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide
Comparison: N-Hydroxy-1H-pyrrole-2-carboximidamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N'-hydroxy-1H-pyrrole-2-carboximidamide |
InChI |
InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8) |
InChI Key |
VIJSXGATFLMXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
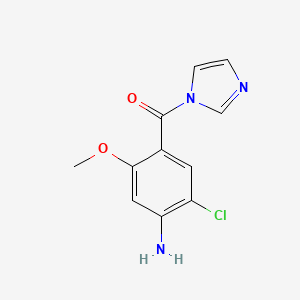
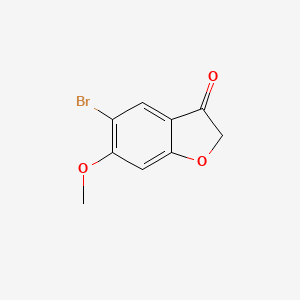
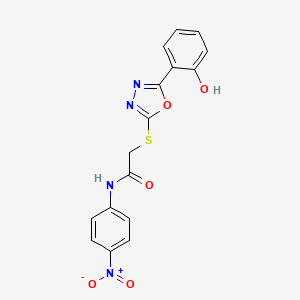
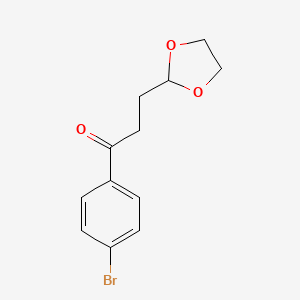
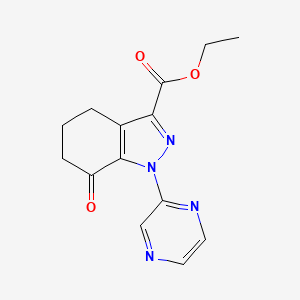
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
